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## Application Note: Synthesis of (E)-5-Decen-1yne via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(E)-5-Decen-1-yne	
Cat. No.:	B15344802	Get Quote

#### Introduction

**(E)-5-Decen-1-yne** is an enyne compound characterized by a trans-configured double bond and a terminal alkyne. This structural motif is of interest in organic synthesis as a building block for more complex molecules. The protocol outlined here provides a practical approach for its synthesis using a Sonogashira coupling reaction, a robust method for the formation of carboncarbon bonds between sp<sup>2</sup> and sp hybridized carbons.[1] The synthesis is achieved in two main steps: the preparation of an (E)-vinyl bromide intermediate, followed by its coupling with a terminal alkyne.

#### **Overall Reaction Scheme**

The synthesis proceeds in two sequential steps:

- Hydrobromination of 1-pentyne: Formation of the (E)-1-bromo-1-pentene intermediate.
- Sonogashira Coupling: Palladium-catalyzed reaction between (E)-1-bromo-1-pentene and 1pentyne to yield the final product.

# Experimental Protocols Step 1: Synthesis of (E)-1-bromo-1-pentene

This procedure outlines the anti-Markovnikov hydrobromination of a terminal alkyne to yield the corresponding (E)-vinyl bromide.



## Materials and Equipment

- 1-Pentyne
- Hydrobromic acid (48% aqueous solution)
- 2,2'-Azobis(2-methylpropionitrile) (AIBN)
- · tert-Butyl thiol
- · Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride (brine)
- · Anhydrous magnesium sulfate
- Round-bottom flask with stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

## Procedure

- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 1-pentyne (1.0 equivalent) in a suitable solvent is prepared.
- Hydrobromic acid (1.2 equivalents) is added to the flask.
- A radical initiator, such as AIBN (0.05 equivalents), is added to the mixture.
- The reaction mixture is heated to reflux and stirred vigorously for 4-6 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography



(GC).

- Upon completion, the reaction mixture is cooled to room temperature and transferred to a separatory funnel.
- The organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by fractional distillation to yield pure (E)-1-bromo-1-pentene.

# Step 2: Synthesis of (E)-5-Decen-1-yne via Sonogashira Coupling

This protocol details the palladium and copper co-catalyzed coupling of the (E)-1-bromo-1-pentene intermediate with 1-pentyne.[1][2][3]

Materials and Equipment

- (E)-1-bromo-1-pentene (from Step 1)
- 1-Pentyne
- Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]
- Copper(I) iodide (CuI)
- Triethylamine (TEA) or Diethylamine (DEA)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride solution
- · Diethyl ether
- Anhydrous sodium sulfate



- Schlenk flask or similar reaction vessel
- Magnetic stirrer and stir bar
- Syringes for liquid transfer
- Rotary evaporator
- Silica gel for column chromatography

### Procedure

- To a Schlenk flask under an inert atmosphere, add (E)-1-bromo-1-pentene (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).
- Add anhydrous triethylamine or diethylamine as the solvent and base.[1]
- To this stirred mixture, add 1-pentyne (1.2 equivalents) dropwise via syringe at room temperature.
- The reaction mixture is stirred at room temperature for 8-12 hours. The progress of the reaction is monitored by TLC or GC.
- After completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
- The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure.
- The resulting crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure (E)-5-Decen-1-yne.

## **Data Presentation**



Table 1: Reagents and Expected Yields for the Synthesis of (E)-5-Decen-1-yne

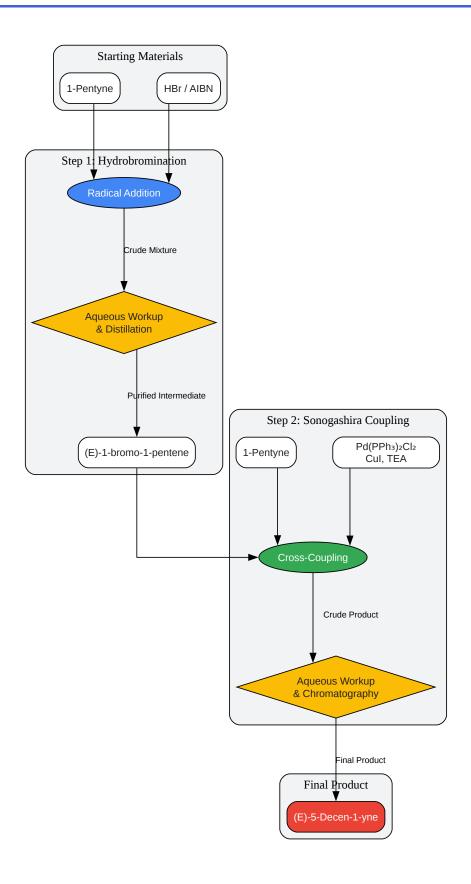
Step	Reactant 1	Reactant 2	Key Reagents/C atalysts	Product	Typical Yield (%)
1	1-Pentyne	HBr	AIBN	(E)-1-bromo- 1-pentene	75-85
2	(E)-1-bromo- 1-pentene	1-Pentyne	Pd(PPh3)2Cl2, CuI, Triethylamine	(E)-5-Decen- 1-yne	70-90

Table 2: Physicochemical and Spectroscopic Data for (E)-5-Decen-1-yne

Property	Value
Molecular Formula	C10H16
Molecular Weight	136.23 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	Approx. 165-167 °C
¹H NMR (CDCl₃)	δ (ppm): ~5.4-5.6 (m, 2H, -CH=CH-), ~2.1-2.3 (m, 4H), ~1.3-1.5 (m, 4H), ~0.9 (t, 3H), ~1.9 (t, 1H, -C≡CH)
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): ~130-135 (alkene), ~80-85 (alkyne), ~68-70 (alkyne), ~30-35 (alkyl), ~20-25 (alkyl), ~13-15 (alkyl)
IR (neat)	ν (cm <sup>-1</sup> ): ~3300 (=C-H), ~2100 (C=C), ~1660 (C=C), ~965 (trans C=C bend)

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## References

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